molecular formula C8H8N4O4 B377135 ethyl (2E)-2-(5-oxo-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate

ethyl (2E)-2-(5-oxo-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate

Cat. No.: B377135
M. Wt: 224.17g/mol
InChI Key: RERHQUVEPCMQCU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-(5-oxo-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate is a useful research compound. Its molecular formula is C8H8N4O4 and its molecular weight is 224.17g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N4O4

Molecular Weight

224.17g/mol

IUPAC Name

ethyl (2E)-2-(5-oxo-1,4-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate

InChI

InChI=1S/C8H8N4O4/c1-2-15-5(13)3-4-8(14)10-7-6(9-4)11-16-12-7/h3H,2H2,1H3,(H,9,11)(H,10,12,14)/b4-3+

InChI Key

RERHQUVEPCMQCU-ONEGZZNKSA-N

SMILES

CCOC(=O)C=C1C(=O)NC2=NONC2=N1

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)N=C2C(=N1)NON2

Canonical SMILES

CCOC(=O)C=C1C(=O)N=C2C(=N1)NON2

Origin of Product

United States

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